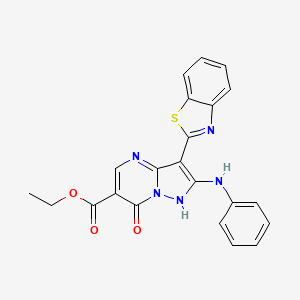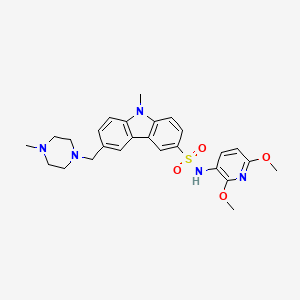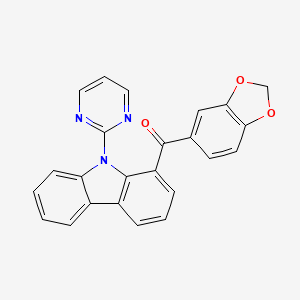
Antitumor agent-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-44 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells, including lung adenocarcinoma cells. This compound disrupts mitochondrial homeostasis, induces cell cycle arrest, and promotes apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of antitumor agent-44 involves several steps. One of the common synthetic routes includes the reaction of specific precursors under controlled conditions to form the desired compound. The process typically involves:
Step 1: Preparation of the starting material through a series of chemical reactions.
Step 2: Formation of the core structure of this compound by reacting the starting material with appropriate reagents.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Antitumor agent-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Antitumor agent-44 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell growth and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms .
Mécanisme D'action
The mechanism of action of antitumor agent-44 involves several key steps:
Disruption of Mitochondrial Homeostasis: The compound interferes with the normal function of mitochondria, leading to a loss of mitochondrial membrane potential.
Induction of Cell Cycle Arrest: It causes the accumulation of cells in a specific phase of the cell cycle, preventing them from dividing.
Promotion of Apoptosis: It activates pathways that lead to programmed cell death, including the activation of caspases and the release of cytochrome c from mitochondria .
Comparaison Avec Des Composés Similaires
Antitumor agent-44 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer cell growth. Similar compounds include:
Cisplatin: A platinum-containing compound that forms DNA crosslinks, leading to cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A taxane that stabilizes microtubules and prevents cell division .
This compound stands out due to its ability to disrupt mitochondrial homeostasis and induce apoptosis through multiple pathways, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C24H15N3O3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-(9-pyrimidin-2-ylcarbazol-1-yl)methanone |
InChI |
InChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2 |
Clé InChI |
JNRQJBKOMNNIRT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


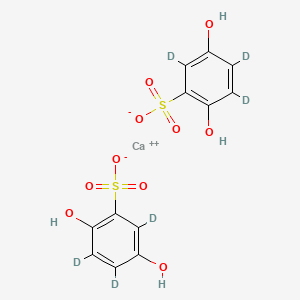
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
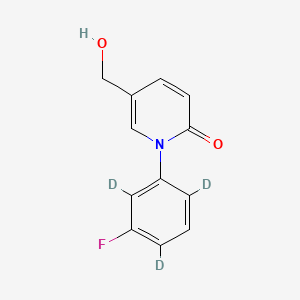
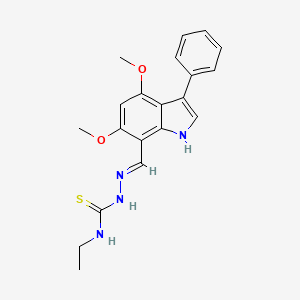
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
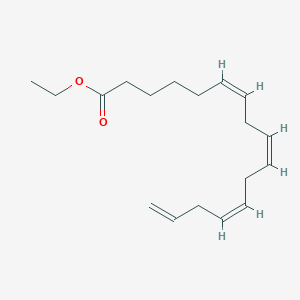
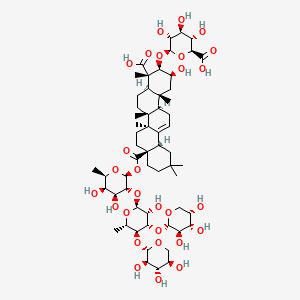
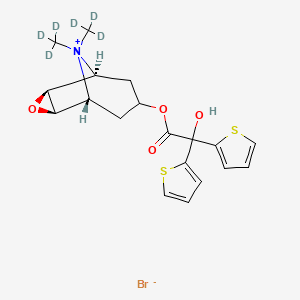
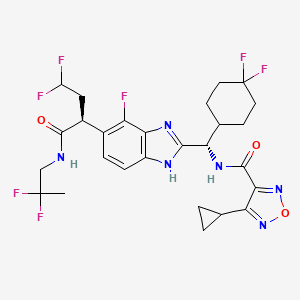
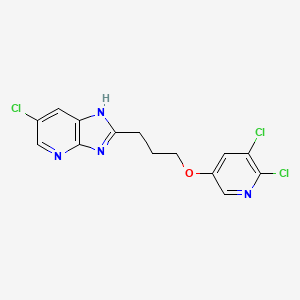
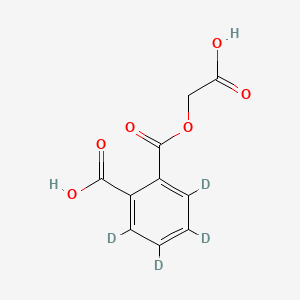
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
